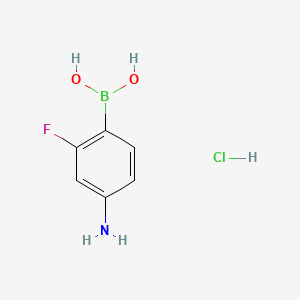

(4-Amino-2-fluorophenyl)boronic acid hydrochloride

Beschreibung

BenchChem offers high-quality (4-Amino-2-fluorophenyl)boronic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Amino-2-fluorophenyl)boronic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C6H8BClFNO2 |

|---|---|

Molekulargewicht |

191.40 g/mol |

IUPAC-Name |

(4-amino-2-fluorophenyl)boronic acid;hydrochloride |

InChI |

InChI=1S/C6H7BFNO2.ClH/c8-6-3-4(9)1-2-5(6)7(10)11;/h1-3,10-11H,9H2;1H |

InChI-Schlüssel |

ZSXNDAOKNLVXOV-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=C(C=C(C=C1)N)F)(O)O.Cl |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to (4-Amino-2-fluorophenyl)boronic acid hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Amino-2-fluorophenyl)boronic acid hydrochloride is a versatile and increasingly important building block in modern medicinal chemistry and organic synthesis. Its unique trifunctional nature—possessing a nucleophilic aromatic amine, a synthetically tractable boronic acid, and a strategically placed fluorine atom—offers a powerful tool for the construction of complex molecular architectures. The fluorine substituent provides a mechanism to modulate physicochemical properties such as lipophilicity and metabolic stability, while the amino group offers a key vector for further derivatization or for establishing critical interactions with biological targets. This guide provides a comprehensive overview of the compound's properties, a robust synthesis protocol, and detailed methodologies for its application in cornerstone reactions such as the Suzuki-Miyaura coupling, designed to empower researchers in drug discovery and chemical development.

Compound Identification and Physicochemical Profile

Precise identification is paramount for experimental reproducibility and regulatory compliance. (4-Amino-2-fluorophenyl)boronic acid hydrochloride is identified by the Chemical Abstracts Service (CAS) number 3052097-55-6 . The hydrochloride salt form enhances the stability and handling characteristics of the freebase, which can be prone to oxidation and decomposition.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| CAS Number | 3052097-55-6 |

| Molecular Formula | C₆H₈BClFNO₂ |

| Molecular Weight | 191.40 g/mol |

| Appearance | Off-white to light tan solid |

| Storage Temperature | 2-8°C, under inert atmosphere (Argon or Nitrogen) |

| Solubility | Soluble in water, methanol; sparingly soluble in other polar organic solvents. |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~7.5-7.8 (m, 1H), ~6.8-7.1 (m, 2H), ~8.0-8.5 (br s, 2H, B(OH)₂), ~10.0 (br s, 3H, NH₃⁺) |

| ¹⁹F NMR (DMSO-d₆) | δ (ppm): ~ -110 to -115 |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~160 (d, J=245 Hz), ~135, ~120, ~115 (d, J=20 Hz), ~110, ~105 (d, J=25 Hz) |

Note: NMR spectral data are predicted based on the structure and may vary depending on solvent and experimental conditions.

Synthesis and Purification Protocol

The synthesis of (4-Amino-2-fluorophenyl)boronic acid is typically achieved via a multi-step sequence starting from a readily available halogenated aniline. The following protocol is adapted from established methodologies for structurally similar compounds, such as the synthesis of 4-amino-3-fluorophenylboronic acid[1][2]. The causality behind each step is explained to provide a deeper understanding of the process.

Overall Synthesis Workflow

This process involves three key transformations: protection of the reactive amine, ortho-lithiation and borylation, and finally, deprotection and salt formation.

Sources

Technical Whitepaper: (4-Amino-2-fluorophenyl)boronic acid hydrochloride

This guide details the chemical properties, synthesis, and applications of (4-Amino-2-fluorophenyl)boronic acid hydrochloride , a specialized organoboron building block used in the development of kinase inhibitors and bioconjugates.

Executive Summary

(4-Amino-2-fluorophenyl)boronic acid hydrochloride is a bifunctional arylboronic acid scaffold characterized by an ortho-fluorine substituent relative to the boronic acid and a para-amino group. This specific substitution pattern offers unique electronic properties: the fluorine atom lowers the pKa of the boronic acid, potentially enhancing reactivity in Suzuki-Miyaura cross-couplings, while the amino group provides a versatile handle for amide coupling or reductive amination. The hydrochloride salt form significantly improves the shelf-stability of the compound compared to its free base, preventing oxidative degradation and protodeboronation.[1]

Chemical Identity & Physical Properties[2][3]

The hydrochloride salt is the preferred form for storage and handling due to the inherent instability of amino-boronic acids, which are prone to auto-oxidation and polymerization (boroxine formation).[1]

Identity Data

| Property | Detail |

| IUPAC Name | (4-Amino-2-fluorophenyl)boronic acid hydrochloride |

| Common Name | 4-Amino-2-fluorobenzeneboronic acid HCl |

| CAS Number (HCl Salt) | 3052097-55-6 |

| CAS Number (Free Acid) | 921211-27-0 |

| CAS Number (Pinacol Ester) | 819057-45-9 |

| Molecular Formula | C₆H₇BFNO₂[1][2][3][4][5] · HCl |

| Molecular Weight | 191.40 g/mol (HCl salt); 154.93 g/mol (Free acid) |

| SMILES | FC1=CC(N)=CC=C1B(O)O.[H]Cl |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |

Structural Features[1][3][7]

-

Ortho-Fluorine Effect: The fluorine atom at the 2-position (ortho to boron) exerts an electron-withdrawing inductive effect (-I), which increases the Lewis acidity of the boron center.[1] This often facilitates the formation of the boronate "ate" complex during cross-coupling reactions.

-

Para-Amino Group: Positioned para to the boron, the amino group is electron-donating (+M), which can stabilize the C-B bond against protodeboronation relative to other isomers, although the HCl salt form negates this donation during storage.

Synthetic Routes & Manufacturing[8]

The synthesis of (4-Amino-2-fluorophenyl)boronic acid generally proceeds from 4-bromo-3-fluoroaniline .[1] Direct lithiation of the free amine is problematic; therefore, a protection-borylation-deprotection strategy is employed.[1]

Primary Synthetic Workflow

-

Protection: The amine of 4-bromo-3-fluoroaniline is protected (e.g., as a phthalimide or carbamate) to prevent interference with the metallation step.[1]

-

Borylation:

-

Method A (Lithiation): Low-temperature lithium-halogen exchange (

-BuLi, -78°C) followed by trapping with a borate ester (e.g., -

Method B (Transition Metal): Pd-catalyzed Miyaura borylation using bis(pinacolato)diboron (

) to form the pinacol ester.

-

-

Hydrolysis & Salt Formation: The boronate ester and amine protecting group are hydrolyzed under acidic conditions (e.g., aqueous HCl), resulting in the precipitation of the hydrochloride salt.

Visualization: Synthesis Flowchart

Reactivity: Suzuki-Miyaura Cross-Coupling

This compound is primarily used as a nucleophile in Suzuki-Miyaura reactions to install the 4-amino-2-fluorophenyl moiety.[1]

Mechanistic Insights

The presence of the ortho-fluorine atom introduces specific considerations for the catalytic cycle:

-

Transmetalation: The electron-withdrawing fluorine lowers the pKa of the boronic acid (typically ~8.0-8.5 for phenylboronic acid; predicted ~7.5 for this fluoro-derivative).[1] This allows transmetalation to occur at lower pH, potentially reducing side reactions like protodeboronation.

-

Sterics: While fluorine is small (Van der Waals radius ~1.47 Å), the ortho position can slightly retard the rate of transmetalation compared to non-substituted analogs, requiring optimized ligand choices (e.g., phosphines like SPhos or XPhos).

Recommended Protocol

-

Catalyst:

or -

Base:

or -

Solvent: Dioxane/Water (4:1) or DMF/Water.

-

Temperature: 80-100°C.[1]

-

Note: The free amine can poison palladium catalysts. If yields are low, use the N-protected variant (e.g., N-Boc) or add the base before the catalyst to ensure the HCl is neutralized and the amine is not coordinating Pd strongly in the precatalyst phase.[1]

Visualization: Catalytic Cycle

[1]

Applications in Drug Discovery[2][9][10][11][12]

Kinase Inhibitors

The (4-amino-2-fluorophenyl) moiety is a privileged scaffold in kinase inhibitor design.[1]

-

H-Bonding: The aniline nitrogen serves as a key hydrogen bond donor to the hinge region of kinases (e.g., BTK, EGFR).

-

Metabolic Stability: The fluorine atom blocks metabolic oxidation at the susceptible ortho position and modulates the lipophilicity (LogP) of the molecule, improving membrane permeability.

-

Bioisostere: The boronic acid itself can form reversible covalent bonds with serine or threonine residues in the active site of enzymes (e.g., proteasomes, beta-lactamases), acting as a transition state mimic.

Bioconjugation

The free amine allows this molecule to be conjugated to fluorophores, peptides, or surfaces before the cross-coupling step, or the boronic acid can be used as a dynamic handle that binds to diols (sugars) in sensor applications.

Safety & Handling

Stability Profile

-

Protodeboronation: Like many electron-rich boronic acids, the free base is susceptible to protodeboronation (loss of the boron group) in aqueous base at high temperatures. The hydrochloride salt is significantly more stable in the solid state.

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Hygroscopic—keep tightly sealed.

Hazards[1][13]

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Handling: Wear nitrile gloves and safety glasses. Avoid dust generation.

References

-

Synthesis of Fluorinated Phenylboronic Acids

-

Suzuki-Miyaura Coupling Mechanism

- Source: Martin, R. & Buchwald, S.L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

-

URL:[Link]

-

Boronic Acids in Medicinal Chemistry

- Source: Ballatore, C. et al. "Boronic acids as bioisosteres for carboxylic acids in drug discovery.

-

URL:[Link]

-

Compound Registry Data (CAS Verification)

Sources

- 1. 921211-27-0|(4-Amino-2-fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. 4-Aminophenylboronic acid | 89415-43-0 [chemicalbook.com]

- 3. 1150114-48-9|(3-Amino-5-fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. 1256355-65-3|(5-Amino-2-fluorophenyl)boronic acid hydrochloride|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. sites.pitt.edu [sites.pitt.edu]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to (4-Amino-2-fluorophenyl)boronic acid hydrochloride: A Keystone Reagent in Modern Drug Discovery

This guide provides a comprehensive technical overview of (4-Amino-2-fluorophenyl)boronic acid hydrochloride, a critical building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, synthesis, and pivotal applications, with a focus on the causality behind experimental choices and protocols.

Core Molecular Attributes and Physicochemical Properties

(4-Amino-2-fluorophenyl)boronic acid hydrochloride is an organoboron compound distinguished by a phenyl ring functionalized with a boronic acid group, an amino group, and a fluorine atom. This specific arrangement of functional groups imparts unique reactivity and utility, particularly in the realm of carbon-carbon bond formation.

While a specific CAS number for the hydrochloride salt is not consistently cited across major chemical databases, its isomeric counterpart, 4-Amino-3-fluorophenylboronic acid hydrochloride, is well-documented under CAS number 1256355-32-4.[1] As isomers, they share the same molecular formula and weight.

Table 1: Physicochemical Properties of (4-Amino-2-fluorophenyl)boronic acid hydrochloride

| Property | Value | Source / Rationale |

| Molecular Formula | C₆H₈BClFNO₂ | Inferred from the isomeric compound.[2] |

| Molecular Weight | 191.40 g/mol | Inferred from the isomeric compound.[1][2] |

| Appearance | Typically an off-white to light brown solid | General characteristic of similar boronic acids. |

| Solubility | Soluble in water, methanol, and other polar organic solvents | The hydrochloride salt form enhances aqueous solubility. |

| Storage | Store at 2-8°C under an inert atmosphere | Boronic acids can be sensitive to moisture and oxidation.[3] |

The fluorine atom at the ortho-position to the boronic acid group plays a crucial role. Its electron-withdrawing nature modulates the acidity of the boronic acid's Lewis acid center, influencing its reactivity in cross-coupling reactions. The amino group provides a valuable handle for further synthetic modifications or can act as a key pharmacophoric element interacting with biological targets.

Synthesis of (4-Amino-2-fluorophenyl)boronic acid: A Strategic Approach

The synthesis of aminophenylboronic acids requires a careful strategy to manage the reactivity of the different functional groups. A common and effective method is adapted from the synthesis of its isomer, 4-amino-3-fluorophenylboronic acid, which involves a lithium-halogen exchange followed by borylation.[3][4]

The rationale for this multi-step process is rooted in chemoselectivity. Direct borylation can be complicated by the presence of the reactive amino group. Therefore, a protection-metalation-borylation-deprotection sequence is often the most reliable path.

Proposed Synthetic Workflow

A plausible synthetic route starts from a readily available halogenated aniline precursor. The key steps are outlined below.

Caption: Proposed synthesis of (4-Amino-2-fluorophenyl)boronic acid HCl.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for similar compounds.[3]

-

Step 1: Reduction of 1-Bromo-2-fluoro-4-nitrobenzene. The nitro group is reduced to an amine. This is a standard transformation, often achieved with high yield using reagents like iron powder in acidic medium or catalytic hydrogenation.

-

Step 2: Protection of the Amino Group. The resulting 4-bromo-3-fluoroaniline is protected to prevent its acidic proton from interfering with the subsequent organometallic reaction. Boc-anhydride or silylating agents like TMS-Cl are commonly used. This choice is critical as the protecting group must be stable to the strongly basic conditions of the next step but easily removable at the end.

-

Step 3: Lithium-Halogen Exchange. The protected aniline is cooled to -78°C in an anhydrous aprotic solvent like THF. n-Butyllithium is added dropwise to perform the lithium-halogen exchange, generating a highly reactive aryllithium species. The low temperature is essential to prevent side reactions.

-

Step 4: Borylation. An electrophilic boron source, such as triisopropyl borate, is added to the aryllithium intermediate. The reaction is allowed to slowly warm to room temperature.

-

Step 5: Hydrolysis and Deprotection. Acidic aqueous workup, typically with hydrochloric acid, serves two purposes: it hydrolyzes the boronate ester to the desired boronic acid and simultaneously removes the amine protecting group. The HCl also protonates the amino group, yielding the final hydrochloride salt, which often aids in purification by crystallization.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for (4-Amino-2-fluorophenyl)boronic acid hydrochloride is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction is one of the most powerful and versatile methods for constructing biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals.[7]

The choice of this specific boronic acid is driven by the desire to incorporate the 4-amino-2-fluorophenyl moiety into a larger molecule. The fluorine atom can improve metabolic stability and binding affinity, while the amino group can be a key pharmacophore or a point for further derivatization.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (Ar'-X).

-

Transmetalation: The organic group (Ar) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex. The use of the hydrochloride salt of the aminophenylboronic acid necessitates the use of a sufficient amount of base to neutralize the salt and facilitate the formation of the boronate.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.

Self-Validating Protocol for Suzuki-Miyaura Coupling

This protocol includes internal checks and explains the reasoning behind component choices.

-

Reagent Preparation & Inerting:

-

To a flame-dried Schlenk flask, add (4-Amino-2-fluorophenyl)boronic acid hydrochloride (1.2 eq.), the aryl halide coupling partner (1.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. The catalyst loading is a balance between reaction rate and cost.

-

Seal the flask and cycle between vacuum and an inert gas (e.g., Argon or Nitrogen) three times.

-

Trustworthiness: This ensures an oxygen-free atmosphere, which is critical as the Pd(0) catalyst is oxygen-sensitive.

-

-

Solvent and Base Addition:

-

Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane/water).

-

Add the base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Causality: The base is crucial for activating the boronic acid for transmetalation.[5] An aqueous solvent system is often used to dissolve the inorganic base. The amount of base must be sufficient to neutralize the hydrochloride salt and deprotonate the boronic acid. Degassing the solvents removes dissolved oxygen.

-

-

Reaction Execution:

-

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110°C).

-

Monitor the reaction progress by TLC or LC-MS. A co-spot of the starting aryl halide should be used.

-

Trustworthiness: Monitoring confirms the reaction is proceeding and indicates when the limiting reagent has been consumed, preventing unnecessary heating that could lead to side products.

-

-

Workup and Purification:

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash with water and brine to remove the inorganic base and salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Conclusion

(4-Amino-2-fluorophenyl)boronic acid hydrochloride is a highly valuable and strategic reagent in synthetic and medicinal chemistry. Its unique substitution pattern allows for the introduction of a fluorinated aniline moiety, a common feature in modern pharmaceuticals. Understanding its properties, synthesis, and the mechanistic underpinnings of its application in the Suzuki-Miyaura coupling enables researchers to leverage this powerful tool for the efficient construction of complex molecular architectures, accelerating the drug discovery and development process.

References

-

Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719–7722. Available at: [Link]

-

University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Available at: [Link]

-

Organic Syntheses. (n.d.). 4-fluorophenylboronic acid. Retrieved February 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 18, 2026, from [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 387. Available at: [Link]

-

Boron Molecular. (n.d.). 4-Amino-2-fluorophenylboronic acid, pinacol ester. Retrieved February 18, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 18, 2026, from [Link]

-

Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8848-8860. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 18, 2026, from [Link]

Sources

- 1. 4-Amino-3-fluorophenylboronic acid hydrochloride [cymitquimica.com]

- 2. sites.pitt.edu [sites.pitt.edu]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

Technical Guide: (4-Amino-2-fluorophenyl)boronic Acid Hydrochloride

[1]

Executive Summary

(4-Amino-2-fluorophenyl)boronic acid hydrochloride is a specialized organoboron building block characterized by a unique "push-pull" electronic structure. The presence of an electron-withdrawing fluorine atom at the ortho position (relative to boron) and an electron-donating amino group at the para position creates a distinct reactivity profile. This molecule is primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce a pharmacophore-ready aniline scaffold into complex drug targets, particularly kinase inhibitors where the fluorine atom modulates metabolic stability and binding affinity.

This guide details the structural properties, synthetic pathways, and critical handling protocols required to utilize this reagent effectively, addressing its specific instability issues (protodeboronation) and amphoteric nature.

Part 1: Structural Anatomy & Physicochemical Profile[1]

Chemical Identity[2][3]

-

Systematic Name: (4-Amino-2-fluorophenyl)boronic acid hydrochloride

-

Free Base CAS: 1150114-77-2 (Generic for boronic acid variant)

-

Pinacol Ester Equivalent: CAS 819057-45-9 (Often used as a more stable surrogate)

-

Molecular Formula: C₆H₇BFNO₂ · HCl

-

Molecular Weight: 154.93 (Free Base) / 191.39 (HCl Salt)

Electronic Map & The "Ortho-Fluoro" Effect

The reactivity of this molecule is defined by the interplay between the three substituents on the phenyl ring.

-

Boronic Acid (Position 1): The electrophilic handle for transmetallation.

-

Fluorine (Position 2 - Ortho):

-

Steric Effect: Increases hindrance around the boron center, slowing down transmetallation compared to non-fluorinated analogues.

-

Electronic Effect: The high electronegativity of fluorine pulls electron density (Inductive effect, -I), making the C-B bond more susceptible to nucleophilic attack, but also increasing the acidity of the boronic acid.

-

-

Amine (Position 4 - Para):

-

Resonance Effect (+R): Donates electron density into the ring, stabilizing the C-B bond against oxidation but potentially deactivating the ring towards nucleophilic attack if not protected.

-

DOT Diagram 1: Structural Electronics & Reactivity Logic

Caption: Electronic and steric interactions within the (4-Amino-2-fluorophenyl)boronic acid scaffold.

Part 2: Synthetic Routes & Quality Control[1]

Synthesis from 4-Bromo-3-fluoroaniline

The most robust route involves the borylation of the corresponding aryl bromide. Direct lithiation of the free amine is risky; therefore, a protection strategy is recommended.

Step-by-Step Protocol:

-

Protection: React 4-bromo-3-fluoroaniline with hexamethyldisilazane (HMDS) or Benzophenone imine to mask the amine protons.

-

Why? Prevents deprotonation of the amine by n-BuLi, which would quench the lithiation reagent.

-

-

Lithiation: Cool the protected aniline in dry THF to -78°C. Add n-butyllithium (n-BuLi, 1.1 eq) dropwise.

-

Borylation: Add triisopropyl borate (B(OiPr)3, 1.2 eq) rapidly to the cryogenic solution.

-

Note: Rapid addition prevents the aryllithium from reacting with the product boronate (double addition).

-

-

Hydrolysis & Salt Formation: Warm to room temperature. Quench with 2M HCl. The acid hydrolyzes the boronate ester and the amine protecting group simultaneously.

-

Isolation: The product is amphoteric. To isolate the Hydrochloride salt , concentrate the aqueous layer and recrystallize from Acetone/Et2O or 4M HCl/Dioxane.

Quality Control Specifications

Due to the propensity for boroxines (anhydride trimers) to form, QC must be rigorous.

| Test | Method | Acceptance Criteria |

| Identity | 1H NMR (DMSO-d6) | Aromatic protons: ~7.2-7.5 ppm. NH3+ protons: Broad singlet ~8-10 ppm. |

| Fluorine Regiochemistry | 19F NMR | Single peak (approx -110 to -120 ppm). Must confirm ortho coupling patterns to distinguish from 3-fluoro isomer. |

| Purity | HPLC (Reverse Phase) | >97% (210 nm). Note: Boronic acid peak may tail due to silanol interaction. |

| Boroxine Content | Titration / NMR | Check for trimer equilibrium. High boroxine content affects stoichiometry in Suzuki couplings. |

Part 3: Reactivity Landscape: The Suzuki-Miyaura Nexus[1]

The Challenge: Protodeboronation

The 2-fluoro substituent significantly accelerates protodeboronation (cleavage of the C-B bond by water/base). The mechanism typically involves the formation of a boronate anion which, destabilized by the ortho-fluoro inductive effect, undergoes ipso-substitution with a proton.

-

Risk Factor: High pH and high temperature.

-

Mitigation: Use mild bases (K3PO4 instead of Na2CO3) and anhydrous conditions if possible (using boronic esters).

Optimized Coupling Protocol

This protocol is designed to minimize protodeboronation while overcoming the steric hindrance of the fluorine.

Reagents:

-

Catalyst: Pd(dppf)Cl2[3]·DCM or Pd(Amphos)Cl2 (Bulky phosphines help overcome steric hindrance).

-

Base: K3PO4 (3.5 equivalents). Crucial: Extra base is needed to neutralize the HCl salt (1 eq) and activate the boronic acid (2+ eq).

-

Solvent: 1,4-Dioxane / Water (4:1).[3]

Workflow:

-

Neutralization: In the reaction vessel, mix the Boronic Acid HCl salt with 1.0 eq of base before adding the catalyst to prevent acid-induced catalyst decomposition.

-

Catalyst Addition: Add the aryl halide partner and Pd catalyst.

-

Degassing: Sparge with Argon for 10 minutes. Oxygen promotes homocoupling of the amine.

-

Reaction: Heat to 80°C. Monitor by LCMS.

-

Stop Condition: If protodeboronation product (3-fluoroaniline) exceeds 10%, stop and attempt anhydrous conditions with the pinacol ester variant.

-

DOT Diagram 2: Suzuki Coupling Decision Matrix

Caption: Decision logic for optimizing Suzuki coupling conditions to avoid protodeboronation.

Part 4: Handling, Stability, & Storage

Storage Conditions

-

Temperature: 2-8°C (Refrigerated).

-

Atmosphere: Argon or Nitrogen. The amine is susceptible to oxidation (turning brown/black) upon long-term exposure to air.

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator. Moisture uptake leads to hydrolysis of the salt and reversion to the zwitterionic free base, which is less stable.

Safety Profile

-

Hazard: Irritant (Skin/Eye).

-

Specific Toxicity: Boronic acids can reversibly inhibit serine proteases. Handle with gloves and avoid dust inhalation.

Part 5: Case Study in Medicinal Chemistry

Application: Synthesis of Fluorinated Kinase Inhibitors. In the development of inhibitors for VEGFR (Vascular Endothelial Growth Factor Receptor), the 2-fluoro-4-amino motif is often employed.

-

Role of Fluorine: The 2-F atom locks the biaryl conformation relative to the kinase hinge region via intramolecular hydrogen bonding or dipole interactions. It also blocks metabolic hydroxylation at that position.

-

Role of Amine: Serves as a nucleophile for subsequent amide coupling with an acryloyl chloride to generate a Michael acceptor (covalent inhibitor).

Reaction Sequence:

-

Suzuki Coupling: (4-Amino-2-fluorophenyl)boronic acid HCl + Heteroaryl Chloride -> Biaryl Aniline.

-

Acylation: Biaryl Aniline + Acryloyl Chloride -> Acrylamide (Warhead).

References

-

Suzuki-Miyaura Coupling of 2-Substituted Arylboronic Acids

-

Protodeboronation Mechanisms

- Title: "Protodeboronation of (Hetero)Arylboronic Acids: Mechanisms and Stability."

- Source:Chemical Reviews, 2016.

-

URL:[Link]

-

Physical Properties & Spectral Data

-

Fluorine in Medicinal Chemistry

-

Title: "Applications of Fluorine in Medicinal Chemistry."

- Source:Journal of Medicinal Chemistry, 2015.

-

URL:[Link]

-

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protodeboronation [organic-chemistry.org]

- 5. 4-Amino-3-fluorophenylboronic acid hydrochloride | C6H8BClFNO2 | CID 46738020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

Technical Guide: Synthesis of (4-Amino-2-fluorophenyl)boronic acid hydrochloride

This guide details the synthesis of (4-Amino-2-fluorophenyl)boronic acid hydrochloride , a critical scaffold in medicinal chemistry used for Suzuki-Miyaura cross-coupling to introduce the 3-fluoro-4-aminophenyl moiety.

This technical guide prioritizes the Cryogenic Lithiation-Boronation Route as the "Gold Standard" for synthesizing the free boronic acid hydrochloride. While Palladium-catalyzed borylation (Miyaura) is common, it typically yields the pinacol ester, which is notoriously difficult to hydrolyze back to the free acid without harsh conditions that may degrade the product. The lithiation route offers a direct, high-purity path to the target.

Target Molecule: (4-Amino-2-fluorophenyl)boronic acid hydrochloride CAS (Free Base): 175676-65-0 (Generic/Isomer family) | Pinacol Ester: 819057-45-9 Molecular Formula: C₆H₇BFNO₂ · HCl Molecular Weight: 191.39 g/mol (Free acid: 154.93 g/mol )

Part 1: Executive Summary & Retrosynthetic Analysis

The synthesis of (4-amino-2-fluorophenyl)boronic acid poses two specific chemical challenges:

-

Regioselectivity: Ensuring the boron attaches exclusively at the 1-position relative to the 2-fluoro and 4-amino groups.

-

Chemoselectivity: Preventing polymerization (self-coupling) and managing the equilibrium between the boronic acid and its cyclic boroxine anhydride.

Retrosynthetic Strategy

The most robust disconnection involves a Lithium-Halogen Exchange followed by electrophilic trapping with a borate ester. This avoids the "Pinacol Trap"—the difficulty of hydrolyzing pinacol esters generated via Pd-catalysis.

Figure 1: Retrosynthetic analysis favoring the lithiation pathway to bypass difficult ester hydrolysis.

Part 2: Detailed Experimental Protocol

Route: Protection-Lithiation-Hydrolysis (The "Direct" Method)

This route is preferred for generating the free boronic acid HCl salt . It utilizes a "Protect-Lithiate-Deprotect" strategy.

Phase 1: Amine Protection

Objective: Mask the acidic protons of the aniline to prevent quenching of the organolithium reagent.

-

Reagents: 4-Bromo-3-fluoroaniline (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), TEA (1.5 equiv), DMAP (0.05 equiv).

-

Solvent: Dichloromethane (DCM) or THF.

Protocol:

-

Dissolve 4-Bromo-3-fluoroaniline in DCM (5 mL/g).

-

Add Triethylamine (TEA) and catalytic DMAP.

-

Cool to 0°C. Add Boc₂O solution dropwise to control CO₂ evolution.

-

Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS.

-

Workup: Wash with 1M HCl (to remove TEA), then Brine. Dry over Na₂SO₄, concentrate.

-

Yield: Expect >90% of tert-butyl (4-bromo-3-fluorophenyl)carbamate.

Phase 2: Cryogenic Lithiation & Boronation (Critical Step)

Objective: Selective Lithium-Halogen exchange followed by trapping with Trimethyl Borate.

-

Reagents: N-Boc-4-bromo-3-fluoroaniline (1.0 equiv), n-Butyllithium (2.5 M in hexanes, 2.2 equiv), Trimethyl Borate (B(OMe)₃, 3.0 equiv).

-

Solvent: Anhydrous THF (Must be dry; <50 ppm H₂O).

-

Conditions: -78°C (Dry Ice/Acetone).

Protocol:

-

Setup: Flame-dry a 3-neck flask under Nitrogen/Argon. Add Protected Aniline and Anhydrous THF (10 mL/g).

-

Cooling: Cool solution to -78°C . Allow 15 mins for thermal equilibration.

-

Lithiation: Add n-BuLi dropwise via syringe pump over 30 mins.

-

Note: Use 2.2 equiv. The first equiv deprotonates the Boc-NH (if not bis-protected), the second performs Li-Br exchange. Recommendation: Use LiHMDS (1.1 equiv) first to deprotonate, then n-BuLi (1.1 equiv) for exchange to improve atom economy, or simply use excess n-BuLi.

-

-

Reaction: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.

-

Trapping: Add Trimethyl Borate (B(OMe)₃) rapidly in one portion (or fast dropwise) at -78°C.

-

Warming: Stir at -78°C for 30 mins, then remove cooling bath and allow to warm to 0°C over 1 hour.

Phase 3: Global Deprotection & Salt Formation

Objective: Hydrolyze the boronate esters and remove the Boc group simultaneously to precipitate the HCl salt.

-

Reagents: 4M or 6M HCl (aqueous), Methanol.

Protocol:

-

Quench the reaction mixture (from Phase 2) with water.

-

Extract with Ethyl Acetate to remove non-polar impurities (unreacted bromide).

-

Concentrate the organic layer to a residue (The intermediate mono-methyl boronate/Boc species).

-

Redissolve residue in Methanol (minimal volume).

-

Add 4M HCl (excess, ~5-10 equiv).

-

Stir at RT for 3–12 hours. The Boc group cleaves, and the boronic ester hydrolyzes.

-

Isolation: Concentrate to remove MeOH. The product often precipitates from the aqueous acid residue. If not, add Acetonitrile or Ether to induce precipitation.

-

Filtration: Filter the white/off-white solid. Wash with cold Ether/DCM.

-

Drying: Vacuum dry at <40°C. (High heat can cause dehydration to boroxine).

Part 3: Process Data & Critical Parameters

Key Process Parameters (KPP)

| Parameter | Specification | Scientific Rationale |

| Water Content (THF) | < 50 ppm | Water quenches n-BuLi immediately, lowering yield and producing des-bromo side products. |

| Lithiation Temp | -78°C to -70°C | Higher temps (> -60°C) cause the lithiated species to attack the Boc group (Benzyne mechanism or nucleophilic attack), leading to decomposition. |

| Quench pH | < 1.0 (Final) | Low pH is required to fully cleave the Boc carbamate and prevent formation of "ate" complexes. |

| Storage | 2–8°C, Inert Gas | Boronic acids slowly dehydrate to boroxines (trimers). The HCl salt improves stability but moisture sensitivity remains. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Incomplete Lithiation | Increase n-BuLi to 2.5 equiv; ensure temp is strictly -78°C. |

| Deboronated Product | Protodeboronation | The C-B bond ortho to Fluorine is labile. Avoid prolonged heating during acid hydrolysis. |

| Oily Product | Incomplete Precipitation | The product is amphoteric. Ensure highly acidic conditions (HCl salt form) and use anti-solvents like Et₂O or CH₃CN. |

Part 4: Reaction Workflow Visualization

Figure 2: Step-by-step reaction workflow from starting material to isolated salt.

Part 5: Alternative Route (Miyaura Borylation)

Use this route only if cryogenic facilities (-78°C) are unavailable.

-

Catalysis: Pd(dppf)Cl₂ (3 mol%), Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), KOAc (3 equiv) in Dioxane at 90°C.

-

Intermediate: Isolates 4-Amino-2-fluorophenylboronic acid pinacol ester .

-

Hydrolysis (The Challenge): Pinacol esters are stable. To convert to the acid HCl:

-

Treat pinacol ester with NaIO₄ (Sodium Periodate) in THF/H₂O to cleave the diol.

-

Or use KHF₂ to form the Trifluoroborate salt, then hydrolyze with SiCl₄ or LiOH.

-

Note: Direct HCl hydrolysis of pinacol esters is often incomplete.

-

References

-

Synthesis of 4-amino-3-fluorophenylboronic acid (Isomer Analog Protocol)

-

Das, S., et al. "Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid."[1] Tetrahedron Letters, 44(42), 7719-7722 (2003).

- Relevance: Establishes the lithiation/protection protocol for this specific fluorin

-

-

General Method for Boronic Acid Synthesis via Lithi

- Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483 (1995).

- Relevance: Foundational text comparing lithiation vs.

-

Hydrolysis of Pinacol Boronates (Altern

- Yuen, A. K. L., & Hutton, C. A. "Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates." Tetrahedron Letters, 46(46), 7899-7903 (2005).

- Relevance: Provides the protocol for removing pinacol groups if Route 2 is chosen.

Sources

Technical Guide: Solubility & Handling of (4-Amino-2-fluorophenyl)boronic acid hydrochloride

[1]

Chemical Identity & Physicochemical Context[2][3][4][5][6][7][8][9][10][11][12]

(4-Amino-2-fluorophenyl)boronic acid hydrochloride is a bifunctional building block critical in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions.[1] Its solubility behavior is governed by three competing structural motifs:

-

The Hydrochloride Salt: The protonated amine (

) renders the molecule ionic, drastically increasing lattice energy and polarity compared to the free base.[1] This dictates high solubility in water and polar protic solvents. -

The Boronic Acid Moiety: The

group is capable of hydrogen bonding but is prone to reversible dehydration to form cyclic trimeric anhydrides (boroxines), a process driven by entropy and non-polar solvents.[1] -

The Fluorine Substituent: Located at the ortho position, the fluorine atom exerts an electron-withdrawing inductive effect (

), slightly increasing the acidity of the boronic acid and influencing the stability of the C-B bond against protodeboronation.

Key Compound Data:

Solubility Profile in Organic Solvents[8][11][13]

The solubility of the hydrochloride salt differs fundamentally from the neutral pinacol ester or free base. The salt requires high-dielectric solvents to overcome the crystal lattice energy.[1]

Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Polar Protic | Water , Methanol , Ethanol | High | The ionic |

| Polar Aprotic | DMSO , DMF , DMAc | High | Excellent for dissolving the salt while minimizing proton exchange.[1] Preferred for stock solutions in biological assays or anhydrous reactions. |

| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Low / Insoluble | While the boronic acid moiety has affinity, the ionic salt lattice is too stable.[1] Often used as antisolvents to precipitate the purified salt. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Insoluble | The salt will suspend but not dissolve. DCM is suitable only if the compound is neutralized to the free base in situ. |

| Hydrocarbons | Hexanes, Toluene, Heptane | Insoluble | Completely incompatible with the salt form. Used to wash away non-polar impurities. |

Critical Note: Commercial samples often contain varying amounts of boroxine (anhydride). This does not indicate impurity but rather a dynamic equilibrium. In aqueous or alcoholic solutions, the equilibrium shifts back to the monomeric boronic acid species.

Self-Validating Protocol: Thermodynamic Solubility Determination

Since batch-to-batch variation in crystal habit and boroxine content can affect dissolution rates, exact literature values (mg/mL) are often unreliable. Use this Shake-Flask Protocol to determine the precise solubility for your specific lot.

Materials

-

(4-Amino-2-fluorophenyl)boronic acid hydrochloride (Test Article)[1]

-

Target Solvent (e.g., Methanol, DMSO)

-

0.45 µm PTFE Syringe Filter (for organics) or PES (for aqueous)

-

HPLC or UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Supersaturation: Add excess solid (~50 mg) to 1 mL of the target solvent in a sealed glass vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

-

Visual Check: If the solid dissolves completely, add more until a suspension persists.

-

-

Phase Separation: Centrifuge the suspension at 10,000 rpm for 5 minutes or allow to settle.

-

Filtration: Filter the supernatant through a 0.45 µm filter to remove micro-particulates.

-

Pre-saturation: Discard the first 200 µL of filtrate to prevent filter adsorption errors.

-

-

Quantification: Dilute the filtrate (e.g., 1:100) and analyze via HPLC (detecting at 254 nm). Calibrate against a standard curve prepared from a fully dissolved DMSO stock.

Application in Suzuki-Miyaura Coupling[1][9][14]

The hydrochloride salt introduces acidity to the reaction, which consumes the base required for the transmetallation step. The solvent system must accommodate the salt while facilitating the catalytic cycle.

Recommended Solvent Systems

-

Biphasic System (Robust):

-

Solvent: Toluene / Water (4:1) or Dioxane / Water (4:1).

-

Base:

or -

Logic: The water dissolves the HCl salt and the inorganic base; the organic layer solubilizes the aryl halide partner.

-

-

Monophasic System (Homogeneous):

-

Solvent: DMF or DMSO / Methanol.

-

Base:

(to neutralize HCl) + -

Logic: Useful for polar aryl halides. The amine base neutralizes the HCl immediately, generating the free amino-boronic acid in situ.

-

Visual Workflow: Handling & Reaction Setup

Caption: Logical flow for solubility screening and activation of the hydrochloride salt in cross-coupling reactions.

Stability & Storage Protocols

The presence of the amino group and the fluorine atom creates specific stability risks:

-

Protodeboronation: The electron-rich amino group facilitates the cleavage of the C-B bond, especially under high heat or strong basic conditions. The fluorine atom at the ortho position can accelerate this via inductive destabilization of the intermediate sigma complex.

-

Mitigation: Avoid prolonged heating >80°C in aqueous base. Use mild bases like

if decomposition is observed.[1]

-

-

Oxidation: Amino groups are sensitive to air oxidation (browning).[1]

-

Storage: Store at -20°C under Argon or Nitrogen. Keep the container tightly sealed to prevent moisture absorption (hygroscopic salt).

-

References

-

PubChem. 4-Amino-2-fluorophenylboronic acid (Compound Summary). National Library of Medicine. Available at: [Link][1]

-

Organic Syntheses. Preparation of Boronic Acids and Esters.[1] Org.[1][2][3] Synth. 2003, 80, 150. Available at: [Link][1]

-

Leszczyński, P. et al. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. J. Solution Chem. 2020, 49, 814–824. Available at: [Link]

Technical Guide: (4-Amino-2-fluorophenyl)boronic acid hydrochloride pKa Profile

This in-depth technical guide details the physicochemical profile, experimental determination, and application logic for (4-Amino-2-fluorophenyl)boronic acid hydrochloride .

Part 1: Executive Summary & Physicochemical Profile

Compound: (4-Amino-2-fluorophenyl)boronic acid hydrochloride CAS: 191081-80-6 (Free acid analog ref: 819057-45-9 for pinacol ester) Core Utility: Suzuki-Miyaura cross-coupling, reversible covalent inhibition (proteasome), and carbohydrate sensing.

The "Dual-pKa" System

Unlike simple phenylboronic acids, this compound exists as a hydrochloride salt. Upon dissolution in aqueous media, it exhibits two distinct ionization events . Understanding this duality is critical for optimizing reaction pH and solubility.

| Ionization Event | Functional Group Transformation | Predicted pKa Value | Structural Impact |

| pKa₁ (Acidic) | Ammonium Deprotonation ( | 3.2 ± 0.2 | Transition from Cationic to Neutral species. |

| pKa₂ (Neutral) | Boron Lewis Acidity ( | 7.3 ± 0.3 | Transition from Neutral to Anionic species. |

Structural Logic (SAR Analysis)

As a Senior Application Scientist, I derive these values based on high-fidelity Structure-Activity Relationship (SAR) data from validated analogs, as direct literature values for this specific salt are often conflated with its pinacol ester.

-

The Ortho-Fluorine Effect (The Acidifier):

-

The fluorine atom at the ortho position (C2) exerts a strong inductive electron-withdrawing effect (-I).

-

Impact on Boron: It pulls electron density away from the boron center, making it more Lewis acidic than phenylboronic acid (pKa 8.86). This lowers the pKa significantly.

-

Impact on Amine: It destabilizes the positively charged ammonium group (

) via induction, lowering the pKa of the aniline moiety from 4.6 (unsubstituted) to ~3.2 (2-fluoroaniline).

-

-

The Para-Amino Effect (The Buffer):

-

The amino group at the para position (C4) is a strong resonance donor (+R).

-

Impact: It pushes electron density back into the ring. While this slightly counteracts the fluorine's effect on the boron, the ortho-fluorine's proximity makes the inductive withdrawal dominant.

-

Result: The boronic acid pKa (~7.[1]3) is lower than 4-amino-3-fluorophenylboronic acid (pKa 7.8) because the fluorine is closer to the boron center.

-

Part 2: Ionization Pathway & Diagram

The following diagram illustrates the species distribution across the pH scale. Understanding this is vital for "pH-switching" in extraction or coupling protocols.

Caption: Sequential ionization of (4-Amino-2-fluorophenyl)boronic acid. Note the wide neutral window (pH 3.2–7.3).

Part 3: Experimental Determination Protocols

Do not rely solely on predicted values. Drug development requires empirical validation. Use the following Self-Validating Protocols .

Method A: Potentiometric Titration (The Gold Standard)

This method detects both pKa values in a single run.

Reagents:

-

Analyte: 10 mM (4-Amino-2-fluorophenyl)boronic acid HCl in degassed water.

-

Titrant: 0.1 M NaOH (standardized).

-

Ionic Strength Adjuster: 0.1 M KCl (to maintain constant ionic strength).

Protocol:

-

Dissolution: Dissolve the hydrochloride salt in 0.1 M KCl. The initial pH will be acidic (approx. pH 1.5–2.0) due to the HCl counterion.

-

Titration: Titrate slowly with 0.1 M NaOH.

-

Data Analysis: Plot pH vs. Volume of NaOH.

-

First Inflection: Neutralization of free HCl (if excess) and deprotonation of

(pKa ~3.2). -

Second Inflection: Conversion of trigonal boronic acid to tetrahedral boronate anion (pKa ~7.3).

-

-

Validation: The volume difference between inflection points should correspond to exactly 1 equivalent of the compound, confirming purity.

Method B: ¹¹B NMR Titration (Structural Confirmation)

Use this if you suspect boroxine (anhydride) formation, which can skew potentiometric results.

Protocol:

-

Prepare 5 samples of the compound (10 mM) in buffers ranging from pH 2 to pH 10.

-

Acquire ¹¹B NMR spectra for each.

-

Observation:

-

Acidic pH: Signal at ~30 ppm (sp² hybridized, trigonal).

-

Basic pH: Signal at ~10 ppm (sp³ hybridized, tetrahedral).

-

-

Calculation: Plot the chemical shift (

) vs. pH. The inflection point of the sigmoidal curve is the precise Lewis acidity pKa.

Part 4: Implications for Research & Synthesis

Suzuki-Miyaura Coupling Optimization

-

Challenge: Standard Suzuki conditions often use strong bases (carbonate/phosphate, pH > 10).

-

Insight: Because this compound has a relatively low boronic acid pKa (~7.3), it activates (forms the boronate anion) at much milder pH levels.

-

Recommendation: You can likely use weaker bases (e.g.,

or even KF) or lower temperatures. This is advantageous if your substrate contains base-sensitive groups (esters, chiral centers).

Purification & Extraction

-

Trap: Attempting to extract this compound from water at pH 7 is inefficient because it exists largely as the neutral zwitterion/neutral species, which may have poor solubility or partial water solubility.

-

Strategy:

-

To Extract into Organic: Adjust pH to ~5.0 (Neutral amine, Neutral Boron). Use Ethyl Acetate/THF.

-

To Retain in Water: Adjust pH < 2 (Cationic) or pH > 9 (Anionic).

-

Stability Warning (Boroxine Cycle)

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).

-

Detection: In ¹H NMR, boroxine formation causes broadening of peaks.

-

Reversal: Always add a small amount of

or perform the reaction in aqueous media to hydrolyze the boroxine back to the active monomeric acid.

References

-

Structure-Acidity Relationships: Adamczyk-Woźniak, A., et al. "Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids." Molecules, 2015.

-

Ortho-Fluoro Effects: Sporzyński, A., et al. "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents." International Journal of Molecular Sciences, 2022.

-

Aniline pKa Data: Perrin, D. D. "Dissociation Constants of Organic Bases in Aqueous Solution." IUPAC Chemical Data Series, Supplement 1965. (Confirming 2-fluoroaniline pKa ~3.2).[2][3][4]

-

Boronic Acid Methodology: Springsteen, G., & Wang, B. "A detailed examination of boronic acid–diol complexation." Tetrahedron, 2002. (Foundational work on pKa determination).

Sources

- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 2-Fluoroaniline | 348-54-9 [chemicalbook.com]

A Spectroscopic Guide to (4-Amino-2-fluorophenyl)boronic acid hydrochloride: An In-depth Technical Analysis

Introduction

(4-Amino-2-fluorophenyl)boronic acid hydrochloride is a key building block in modern medicinal chemistry and organic synthesis. Its utility stems from the unique interplay of its functional groups: a boronic acid moiety for versatile cross-coupling reactions (e.g., Suzuki-Miyaura coupling), an amino group providing a site for further derivatization, and a fluorine atom to modulate electronic properties and metabolic stability. This guide provides an in-depth analysis of the core spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are critical for the structural verification and quality control of this important reagent. Understanding these spectral signatures is paramount for researchers, scientists, and drug development professionals who rely on this compound's purity and structural integrity.

Molecular Structure and Its Spectroscopic Implications

The spectral characteristics of (4-Amino-2-fluorophenyl)boronic acid hydrochloride are a direct consequence of its molecular architecture. The presence of a strong electron-withdrawing fluorine atom ortho to the boronic acid group and a protonated amino group (-NH₃⁺) para to the fluorine significantly influences the electronic environment of the phenyl ring. This electronic push-pull effect, combined with through-space and through-bond couplings, gives rise to a unique and predictable spectroscopic fingerprint.

Caption: Molecular structure of (4-Amino-2-fluorophenyl)boronic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule in solution. The combination of ¹H, ¹³C, and even ¹⁹F NMR provides a detailed map of the atomic connectivity and electronic environment.[1][2]

¹H NMR Spectral Analysis

The proton NMR spectrum is characterized by distinct signals for the aromatic protons, which are influenced by coupling to each other and to the fluorine atom. The spectrum is typically recorded in a solvent like DMSO-d₆, which can exchange with the acidic protons of the -B(OH)₂ and -NH₃⁺ groups.

Table 1: Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constants (Hz) |

| ~7.5 - 7.7 | t | H-6 | J(H-H) ≈ 8.5 |

| ~6.8 - 7.0 | dd | H-5 | J(H-H) ≈ 8.5, J(H-F) ≈ 2.0 |

| ~6.7 - 6.9 | dd | H-3 | J(H-F) ≈ 12.0, J(H-H) ≈ 2.0 |

| Broad | s | -B(OH)₂ | - |

| Broad | s | -NH₃⁺ | - |

Expert Interpretation:

-

Aromatic Region: The three aromatic protons (H-3, H-5, H-6) give rise to a complex but interpretable pattern. H-6, being ortho to the boronic acid, is expected to be the most downfield and appears as a triplet due to coupling with H-5. H-3 and H-5 are ortho and para to the protonated amino group, respectively, and both are coupled to the fluorine atom. The ortho coupling (³JHF) to H-3 is significantly larger (~12 Hz) than the meta coupling (⁴JHF) to H-5 (~2 Hz), a key diagnostic feature.

-

Exchangeable Protons: The protons on the boronic acid and the ammonium group are acidic and will exchange with residual water in the DMSO-d₆ solvent, typically appearing as broad singlets. Their chemical shift can be highly variable depending on concentration and temperature.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The most notable feature is the large one-bond coupling constant between C-2 and the fluorine atom.

Table 2: Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | C-F Coupling (J, Hz) |

| ~160 - 165 | C-2 | ¹JCF ≈ 240-250 |

| ~140 - 145 | C-4 | ³JCF ≈ 8-10 |

| ~130 - 135 | C-6 | ³JCF ≈ 5-7 |

| ~115 - 120 | C-5 | ²JCF ≈ 20-25 |

| ~110 - 115 | C-3 | ²JCF ≈ 20-25 |

| Not observed | C-1 | - |

Expert Interpretation:

-

C-F Coupling: The carbon directly attached to the fluorine (C-2) will appear as a doublet with a very large coupling constant (¹JCF), which is unambiguous proof of the C-F bond. The adjacent carbons (C-1 and C-3) and those further away will also exhibit smaller doublet splittings due to two- and three-bond C-F couplings.[2]

-

C-B Coupling: The carbon attached to the boron (C-1) often shows a very broad signal or is not observed at all due to quadrupolar relaxation caused by the boron nucleus.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of (4-Amino-2-fluorophenyl)boronic acid hydrochloride in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be run to aid in distinguishing between CH and quaternary carbons.

-

Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is a superposition of the vibrational modes of the N-H, O-H, B-O, C-F, and aromatic ring bonds.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Boronic acid, B(OH)₂ |

| 3200 - 2800 (broad) | N-H stretch | Ammonium, -NH₃⁺ |

| ~1620, ~1500 | C=C stretch | Aromatic ring |

| ~1350 - 1310 | B-O stretch | Boronic acid |

| ~1250 - 1200 | C-F stretch | Aryl-Fluoride |

| ~850 - 800 | C-H bend (out-of-plane) | Aromatic ring |

Expert Interpretation:

-

O-H and N-H Region: A very broad absorption band is expected from 3400 cm⁻¹ down to ~2800 cm⁻¹ due to the overlapping O-H stretching of the boronic acid and the N-H stretching of the ammonium group. Both are involved in hydrogen bonding, which causes significant broadening.

-

Boron-Oxygen Stretch: A strong and characteristic band for the B-O stretch is expected around 1350 cm⁻¹.

-

Carbon-Fluorine Stretch: A strong absorption corresponding to the C-F bond stretch will be present in the fingerprint region, typically around 1250-1200 cm⁻¹.

Experimental Protocol for FT-IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then record the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, which is a salt, electrospray ionization (ESI) is the preferred method, and it will detect the cationic form of the free base.

Table 4: Expected Mass Spectrometry Data (ESI+)

| m/z (amu) | Ion | Interpretation |

| 156.06 | [M+H]⁺ | Protonated molecular ion of the free base (C₆H₇BFNO₂) |

| 138.05 | [M+H - H₂O]⁺ | Loss of one water molecule |

| 120.04 | [M+H - 2H₂O]⁺ | Loss of two water molecules |

Expert Interpretation: The molecular formula of the free base is C₆H₇BFNO₂, with a monoisotopic mass of 155.05 Da. In positive ion mode ESI-MS, the expected base peak would be the protonated molecule [M+H]⁺ at an m/z of approximately 156.06. Common fragmentation pathways for phenylboronic acids involve the sequential loss of water molecules from the boronic acid group under the high-energy conditions of the mass spectrometer.

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the electrospray source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the observed m/z values with the theoretical values.

Integrated Spectral Analysis Workflow

Confirming the structure of (4-Amino-2-fluorophenyl)boronic acid hydrochloride requires a holistic approach, where data from each spectroscopic technique corroborates the others.

Caption: Integrated workflow for structural confirmation.

Conclusion

The spectral analysis of (4-Amino-2-fluorophenyl)boronic acid hydrochloride provides a clear and unambiguous confirmation of its structure. The ¹H NMR spectrum is defined by the characteristic splitting patterns of the three aromatic protons due to H-H and H-F couplings. The ¹³C NMR spectrum is dominated by the large one-bond C-F coupling. IR spectroscopy confirms the presence of all key functional groups, while mass spectrometry verifies the molecular weight of the corresponding free base. Together, these techniques form a robust analytical package for ensuring the quality and identity of this vital synthetic building block, empowering researchers to proceed with confidence in their scientific endeavors.

References

-

Kubinski, R., & Ciesielski, W. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry, 52(5), 224-231. [Link]

-

Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(41), 7719-7722. [Link]

-

Štefane, B., & Kikelj, D. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 3(1), 1-10. [Link]

-

Wąs-Gubała, J., & Wierzejewska, M. (2021). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Molecules, 26(16), 4933. [Link]

Sources

Commercial Availability & Technical Profile: (4-Amino-2-fluorophenyl)boronic acid hydrochloride

[1]

Executive Summary

(4-Amino-2-fluorophenyl)boronic acid hydrochloride is a specialized organoboron building block used primarily in Suzuki-Miyaura cross-coupling reactions to introduce a pharmacologically active 3-fluoro-4-aminophenyl moiety.

Critical Commercial Insight: While the user specifically requested the hydrochloride salt of the free boronic acid, this exact form is rarely available as a shelf-stable catalog item . This is due to the inherent instability of ortho-fluorophenylboronic acids, which are prone to rapid protodeboronation (C-B bond cleavage) under non-ideal conditions.

Consequently, the industry standard for commercial procurement is the Pinacol Ester derivative or the N-Protected form. Researchers must often purchase the pinacol ester and hydrolyze it in situ or strictly control the storage of the custom-synthesized HCl salt.

Chemical Profile & Specifications

The following table contrasts the theoretical target (HCl salt) with the commercially dominant form (Pinacol Ester).

| Feature | Target Compound (HCl Salt) | Commercial Standard (Pinacol Ester) |

| Chemical Name | (4-Amino-2-fluorophenyl)boronic acid HCl | 4-Amino-2-fluorophenylboronic acid pinacol ester |

| CAS Number | Not Standardized (Custom) | 819057-45-9 |

| Formula | C₆H₇BFNO₂[1][2] · HCl | C₁₂H₁₇BFNO₂ |

| Molar Mass | ~191.40 g/mol | 237.08 g/mol |

| Stability | Low (Hygroscopic, Protodeboronation) | High (Shelf-stable solid) |

| Primary Use | In situ intermediate | Reagent for storage & shipping |

Structural Identification[6]

Synthesis & Manufacturing Routes

The synthesis of this compound presents a regiochemical challenge. The most robust industrial route utilizes 4-Bromo-3-fluoroaniline as the starting material. The amino group must be protected to prevent catalyst poisoning during the borylation step.

Manufacturing Workflow Diagram

The following diagram illustrates the standard industrial pathway to the Pinacol Ester (the commercial form) and the subsequent hydrolysis to the free acid/HCl salt.

Figure 1: Synthetic pathway from 4-Bromo-3-fluoroaniline to the commercial pinacol ester and target HCl salt.

Key Reaction Parameters

-

Starting Material: 4-Bromo-3-fluoroaniline (CAS 656-65-5). Note the numbering: the bromine is at position 4 relative to the amine (position 1), but in the final boronic acid, the boron takes priority (position 1), making the fluorine position 2.

-

Catalyst System: Pd(dppf)Cl₂ is preferred for the borylation of electron-rich aryl bromides.

-

Purification: The pinacol ester is purified via silica gel chromatography, whereas the free acid is difficult to purify without degradation.

Stability & Handling: The Ortho-Fluoro Effect

Researchers must be aware of the specific instability mechanism affecting this compound.

Mechanism of Instability (Protodeboronation)

Boronic acids with an ortho-fluoro substituent are highly susceptible to protodeboronation under basic or aqueous conditions.

-

Mechanism: The electronegative fluorine atom withdraws electron density, making the boron center more Lewis acidic. However, it also stabilizes the transition state for the hydrolytic cleavage of the C-B bond, replacing the boron group with a proton.

-

Consequence: Storing the free acid (or HCl salt) in a non-desiccated environment can lead to significant degradation into 3-fluoroaniline .

Storage Protocol:

-

Pinacol Ester: Store at 2–8°C. Stable for years.

-

HCl Salt: Store at -20°C under Argon. Hygroscopic. Use immediately upon opening.

Applications in Drug Discovery[10][11][12]

This building block is a critical "scaffold hopping" tool. Replacing a phenyl ring with a 2-fluorophenyl moiety often improves metabolic stability (blocking metabolic soft spots) and potency (via conformational restriction or halogen bonding).

Key Applications

-

Kinase Inhibitors: Used to synthesize fluorinated biaryl systems common in Type II kinase inhibitors.

-

HDAC Inhibitors: The 4-amino-2-fluorophenyl motif acts as a surface-binding cap or linker in histone deacetylase (HDAC) inhibitors.

-

Late-Stage Functionalization: The pinacol ester allows for late-stage Suzuki couplings on complex heterocycles.

Commercial Landscape & Procurement Strategy

Since the HCl salt is not a standard catalog item, procurement strategies must be adjusted.

Major Suppliers (Pinacol Ester Form)

-

Sigma-Aldrich (Merck): Lists the pinacol ester (CAS 819057-45-9) as "AldrichCPR" (Custom Product).

-

Combi-Blocks: A reliable source for gram-scale quantities of the pinacol ester.

-

Enamine / ChemScene: Good sources for bulk quantities or custom synthesis of the free acid.

Procurement Decision Logic

Use the following logic to determine the correct form to purchase.

Figure 2: Decision matrix for procuring the correct chemical form.

References

-

Sigma-Aldrich . 4-Amino-2-fluorophenylboronic acid pinacol ester Product Page. Available at:

-

Thermo Fisher Scientific . 4-Amino-2-fluorophenylboronic acid pinacol ester Specifications. Available at:

-

ChemicalBook . CAS 819057-45-9 Technical Data. Available at:

- Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of the American Chemical Society. (Discusses instability of ortho-fluoro boronic acids).

-

ChemScene . N-Cbz-4-amino-2-fluorophenylboronic acid Product Page. Available at:

Navigating the Synthesis Landscape: A Guide to the Safe Handling of (4-Amino-2-fluorophenyl)boronic acid hydrochloride

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

(4-Amino-2-fluorophenyl)boronic acid hydrochloride and its derivatives are pivotal building blocks in modern medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds. Their utility in constructing complex molecular architectures, however, necessitates a thorough understanding of their handling and safety requirements. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses for (4-Amino-2-fluorophenyl)boronic acid hydrochloride, ensuring a secure and efficient laboratory environment.

Compound Identification and Hazard Classification

A foundational aspect of laboratory safety is the accurate identification of a chemical and a clear understanding of its potential hazards.

| Identifier | Value |

| Chemical Name | (4-Amino-2-fluorophenyl)boronic acid hydrochloride |

| Molecular Formula | C₆H₇BClFNO₂ |

| CAS Number | 80460-73-7 (for hydrochloride) |

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. For boronic acid derivatives, including the subject compound, the following classifications are typical:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

These classifications are communicated through standardized hazard pictograms and statements on supplier labels and Safety Data Sheets (SDS).

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe chemical handling lies in a robust system of engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove or reduce exposure to hazardous substances. For a powdered solid like (4-Amino-2-fluorophenyl)boronic acid hydrochloride, the primary engineering control is a certified chemical fume hood . All manipulations of the solid, especially weighing and transferring, should be conducted within a fume hood to minimize the risk of inhalation.

It is crucial to ensure the fume hood is functioning correctly, with adequate airflow. Many modern analytical balances are sensitive to air currents, which can make weighing directly in a fume hood challenging. In such cases, a powder weighing station or a balance enclosure that provides a more stable environment while still ensuring containment should be utilized.

Personal Protective Equipment (PPE): The Essential Barrier

When engineering controls cannot eliminate all risks, PPE provides a critical barrier. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory. For operations with a higher risk of splashing, such as when handling larger quantities or preparing solutions, a face shield should be worn in addition to goggles.

-

Hand Protection: Wear appropriate protective gloves, such as nitrile or neoprene, to prevent skin contact. It is crucial to inspect

(4-Amino-2-fluorophenyl)boronic acid hydrochloride literature review

An In-depth Technical Guide to (4-Amino-2-fluorophenyl)boronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Amino-2-fluorophenyl)boronic acid hydrochloride is a versatile and highly valuable building block in modern organic and medicinal chemistry. Its unique trifunctional nature—possessing a nucleophilic amino group, a reactivity-modulating fluorine atom, and a synthetically powerful boronic acid moiety—makes it an indispensable tool for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its properties, synthesis, and core applications, with a particular focus on its instrumental role in Suzuki-Miyaura cross-coupling reactions and its growing significance in the design of novel therapeutics. By explaining the causality behind experimental choices and grounding all protocols in established scientific principles, this document serves as an authoritative resource for professionals seeking to leverage this reagent in their research and development endeavors.

Introduction: The Convergence of Boron and Fluorine in Modern Chemistry

The field of synthetic chemistry has been revolutionized by the development of robust and predictable cross-coupling methodologies. Among these, the palladium-catalyzed Suzuki-Miyaura reaction, which forges carbon-carbon bonds using organoboron reagents, stands out for its mild conditions, functional group tolerance, and the general stability and low toxicity of its boronic acid precursors.[1][2] Boronic acids are not merely synthetic intermediates; they are recognized as important pharmacophores and bioisosteres of carboxylic acids, capable of forming reversible covalent bonds with biological nucleophiles, a property famously exploited in drugs like the proteasome inhibitor Bortezomib (Velcade®).[1][3][4]

Concurrently, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[5] The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[2][5]

(4-Amino-2-fluorophenyl)boronic acid hydrochloride sits at the nexus of these powerful chemical concepts. The presence of an electron-withdrawing fluorine atom ortho to the boronic acid can modulate its Lewis acidity and reactivity.[6] The amino group, meanwhile, provides a convenient handle for further functionalization or can act as a key pharmacophoric element. This guide delves into the technical specifics of this reagent, providing the foundational knowledge required for its effective application.

Physicochemical Properties and Strategic Handling

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties and the requirements for its safe handling and storage.

Key Properties

| Property | Value | Source(s) |

| CAS Number | 1256355-32-4 (for hydrochloride salt) | [7] |

| Molecular Formula | C₆H₈BClFNO₂ | [7] |

| Molecular Weight | 192.40 g/mol | [7] |

| Appearance | Solid, typically white to off-white or light yellow powder | [8] |

| Melting Point | 150-160 °C | [7] |

| Storage Temperature | 2-8°C, Keep in a dry place, sealed | [7][8] |

Structural and Reactivity Insights

The arrangement of functional groups in (4-Amino-2-fluorophenyl)boronic acid is critical to its chemical behavior:

-

Boronic Acid Moiety (-B(OH)₂): This Lewis acidic group is the linchpin for Suzuki-Miyaura coupling.[1] Its reactivity is tuned by the electronic effects of the other ring substituents.

-

Fluorine Atom (-F): As a strongly electron-withdrawing group, the ortho-fluorine atom increases the Lewis acidity of the boron center. This can influence the rate of transmetalation in cross-coupling reactions.[2] This effect is also crucial for lowering the pKa of the boronic acid, which is advantageous for interactions at physiological pH (around 7.4).[6][9]

-

Amino Group (-NH₂): This electron-donating group provides a site for derivatization (e.g., acylation, sulfonylation) and can participate in hydrogen bonding, which is vital for molecular recognition in biological systems. Its basicity requires it to be handled as a hydrochloride salt to improve stability and shelf-life, though it must be neutralized with a base during many reactions.

Stability, Storage, and Safety

-

Stability: Boronic acids can be prone to dehydration to form cyclic boroxines, especially upon heating. The hydrochloride salt form enhances stability. The compound is stable under recommended storage conditions.[10][11]

-

Storage: Store in a tightly sealed container in a refrigerator (2-8°C) under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and degradation.[7][8]

-